5-Chloroisobenzofuran-1(3H)-one
Overview
Description
5-Chloroisobenzofuran-1(3H)-one is an organic compound with the molecular formula C8H5ClO2 It is a derivative of isobenzofuran, featuring a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloroisobenzofuran-1(3H)-one can be synthesized through several methods. One common approach involves the chlorination of isobenzofuran-1(3H)-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-chlorophthalic anhydride with a suitable nucleophile can yield this compound. This reaction often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloroisobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can yield different products, such as 5-chloroisobenzofuran.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. These reactions often require a base, such as sodium hydroxide, and are conducted in solvents like dimethylformamide or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted isobenzofuran derivatives.
Oxidation Reactions: Products can range from chlorinated phthalic acids to other oxidized derivatives.
Reduction Reactions: Products include reduced forms of the original compound, such as 5-chloroisobenzofuran.
Scientific Research Applications
5-Chloroisobenzofuran-1(3H)-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Chloroisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisobenzofuran-1(3H)-one: Similar structure but with a bromine atom instead of chlorine.
5-Fluoroisobenzofuran-1(3H)-one: Features a fluorine atom at the 5-position.
5-Iodoisobenzofuran-1(3H)-one: Contains an iodine atom at the 5-position.
Uniqueness
5-Chloroisobenzofuran-1(3H)-one is unique due to the specific electronic and steric effects imparted by the chlorine atom These effects influence its reactivity and interactions with other molecules, making it distinct from its bromine, fluorine, and iodine analogs
Properties
IUPAC Name |
5-chloro-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQBEBBOSKYLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287188 | |
Record name | 5-chlorophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54109-03-4, 28033-47-8 | |
Record name | 54109-03-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chlorophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,3-dihydro-2-benzofuran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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